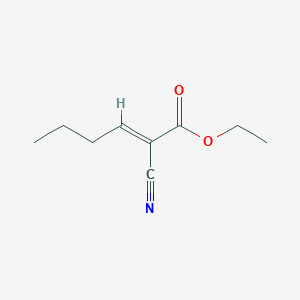

Ethyl 2-cyanohex-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-cyano-2-enoate derivatives are a class of organic compounds characterized by the presence of a cyano group and an ethyl ester moiety. These compounds have been synthesized through various methods and have been studied for their structural properties and potential applications in different fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of ethyl 2-cyano-3-alkoxypent-2-enoates has been achieved through a coupling reaction between α,β-unsaturated acetals and cyanoacetate, catalyzed by a ruthenium complex . Another synthesis route involves the formation of ethyl 2-(ethoxyphosphono)-1-cyano-2-(substituted tetrazolo[1,5-a]quinolin-4-yl)ethanoate derivatives, which have been synthesized for the first time and shown to possess significant antimicrobial activity . Additionally, ethyl 2-cyano-6-methyl-8,8-ethylenedioxyoct-2-enoate has been synthesized from D-(+)-citronellal, with subsequent transformations leading to various cyclization reactions .

Molecular Structure Analysis

The molecular structures of these compounds have been elucidated using various spectroscopic techniques and X-ray crystallography. For instance, the E- and Z-isomers of ethyl 2-cyano-3-alkoxypent-2-enoates were separated and structurally determined, revealing steric hindrance around the tetrasubstituted alkene moiety . In another study, the crystal structure of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was determined, showing the existence of the compound in the solid state as the enamine tautomer .

Chemical Reactions Analysis

The reactivity of ethyl 2-cyano-2-enoate derivatives has been explored in various chemical reactions. For example, the crossed beam reaction of cyano radicals with ethylene has been studied to investigate the formation of vinylcyanide, a reaction that proceeds through a complex-forming mechanism . Furthermore, the transformation of ethyl 2-cyano-6-methyl-8,8-ethylenedioxyoct-2-enoate into other compounds has been described, highlighting the versatility of these molecules in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-cyano-2-enoate derivatives have been extensively studied. Thermodynamic characteristics, such as enthalpies of formation and sublimation, have been experimentally determined and theoretically calculated for ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate derivatives . Additionally, the crystal packing of nitro derivatives of ethyl (2E)-2-cyano-3-phenylprop-2-enoate has been analyzed, revealing various intermolecular interactions that contribute to the stability of the crystal structure .

Aplicaciones Científicas De Investigación

Crystal Packing and Molecular Interactions : Ethyl (2Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates are studied for their unique crystal packing involving N⋯π and O⋯π interactions. These interactions are significant for understanding molecular structures and developing advanced materials (Zhang, Wu, & Zhang, 2011).

Synthesis of Quinolines : Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates are used in synthesizing substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives. These derivatives have potential applications in pharmaceutical and agrochemical industries (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).

Structural Analysis of Ethyl Cyanoacetate Derivatives : Studies on ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate have provided insights into its crystal structure and spectroscopic properties. This research is important for understanding the physical and chemical properties of these compounds (Johnson et al., 2006).

Investigating Non-hydrogen Bonding Interactions : A study on ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate highlighted a rare C⋯π interaction of non-hydrogen bond type, which is essential for understanding molecular interactions and designing new materials (Zhang, Tong, Wu, & Zhang, 2012).

Synthesis and Characterization of Ethyl 2-Cyano-3-alkoxypent-2-enoates : This research contributes to the understanding of the structural distortion and formation mechanism of these compounds, which are synthesized via Ru-Mediated coupling reactions. This is crucial for developing new synthetic methodologies (Seino et al., 2017).

Coenzyme NADH Model Mediated Reactions : Ethyl (2Z)-4-bromo-2-cyano-3-(2-naphthyl)but-2-enoate is used to study reactions mediated by coenzyme NADH model compounds. This research has implications in understanding biological reactions and developing new synthetic pathways (Fang, Liu, Wang, & Ke, 2006).

Propiedades

IUPAC Name |

ethyl (E)-2-cyanohex-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-3-5-6-8(7-10)9(11)12-4-2/h6H,3-5H2,1-2H3/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHSLSUBTWXMQR-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C(C#N)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C(\C#N)/C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cyanohex-2-enoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2517534.png)

![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2517539.png)

![2-{3-[4-(Dimethylamino)phenyl]-2-propenylidene}-3-phenyl-1-indanone](/img/structure/B2517546.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2517548.png)

![1-Thia-6-azaspiro[3.4]octane 1,1-dioxide](/img/structure/B2517549.png)